1-(4-Methoxyphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
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Overview
Description
- The methoxyphenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.
- Reaction conditions: Use of reagents like methoxybenzene, Lewis acids, or palladium catalysts.
Attachment of the Tetrahydroquinazoline Moiety:
- The tetrahydroquinazoline moiety can be synthesized separately and then attached to the pyrrolidine-2,5-dione core through nucleophilic substitution or thiol-ene reactions.
- Reaction conditions: Use of thiol reagents, appropriate solvents, and mild temperatures.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
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Formation of the Pyrrolidine-2,5-dione Core:
- Starting with a suitable dione precursor, such as succinic anhydride, which undergoes cyclization to form the pyrrolidine-2,5-dione core.
- Reaction conditions: Acidic or basic catalysts, moderate temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles in appropriate solvents and temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like halides, amines, or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)pyrrolidine-2,5-dione: Lacks the tetrahydroquinazoline moiety, which may result in different biological activities.
1-(4-Methoxyphenyl)-3-[(4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione: Similar structure but without the tetrahydro modification, potentially affecting its chemical reactivity and biological properties.
Uniqueness: 1-(4-Methoxyphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is unique due to the presence of both the methoxyphenyl and tetrahydroquinazoline groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N3O3S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21N3O3S/c1-12-15-5-3-4-6-16(15)22-20(21-12)27-17-11-18(24)23(19(17)25)13-7-9-14(26-2)10-8-13/h7-10,17H,3-6,11H2,1-2H3 |
InChI Key |
DXZQWXFTNZNMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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